High-Potency Modulation of Glycine Receptors (GlyR) Differentiates Allo-THB from its 5β-Diastereomer
In a direct head-to-head electrophysiological comparison in rat hippocampal pyramidal neurons, allotetrahydrocorticosterone (allo-THB) potently accelerates the desensitization of glycine-induced chloride currents (IGly), whereas its 5β-diastereomer, tetrahydrocorticosterone (THB), is markedly less potent [1]. The study demonstrates a >14-fold difference in potency between the two closely related metabolites [1].
| Evidence Dimension | Glycine Receptor (GlyR) Desensitization Potency |
|---|---|
| Target Compound Data | IC50 = 0.39 to 0.72 μM |
| Comparator Or Baseline | Tetrahydrocorticosterone (THB); IC50 = 10.3 to 15.2 μM |
| Quantified Difference | >14-fold greater potency (approx. 0.5 μM vs. ~12.5 μM median values) |
| Conditions | Rat hippocampal pyramidal neurons; 100 μM glycine application; whole-cell patch-clamp recording of chloride currents (IGly) |
Why This Matters
Procuring allo-THB over THB is essential for researchers investigating GlyR-mediated neurotransmission, as the >14-fold difference in potency directly impacts experimental sensitivity and the ability to detect physiological effects.
- [1] Solntseva, E. I., Bukanova, J. V., Kondratenko, R., & Kudova, E. (2023). Corticosteroids as Selective and Effective Modulators of Glycine Receptors. ACS Chemical Neuroscience, 14(17), 3132–3142. https://doi.org/10.1021/acschemneuro.3c00287 View Source
